1-(3-Fluorophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a compound that belongs to the family of cyclopropanecarboxylic acids, which are characterized by a three-membered cyclopropane ring attached to a carboxylic acid functional group. The presence of a fluorine atom on the phenyl ring at the 3-position introduces unique electronic and steric properties that can influence the compound's reactivity and physical characteristics.
Synthesis Analysis
The synthesis of fluorinated cyclopropanecarboxylic acids can be achieved through various methods. A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters has been described as an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, which is structurally related to 1-(3-Fluorophenyl)cyclopropanecarboxylic acid . Another related compound, 2-fluoro-1-aminocyclopropane-1-carboxylic acid, was synthesized through cyclopropanation followed by Curtius rearrangement and other steps . These methods highlight the versatility of cyclopropanation reactions in synthesizing fluorinated cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure and conformation of fluorinated cyclopropanecarboxylic acids have been studied using various techniques. For instance, the conformational properties of 1-fluorocyclopropanecarboxylic acid were explored using microwave spectroscopy and quantum chemical calculations, revealing multiple stable conformers with different energies and dipole moments . The absolute configuration of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by single-crystal X-ray diffraction, providing insights into the spatial arrangement of the substituents around the cyclopropane ring .
Chemical Reactions Analysis
Fluorinated cyclopropanecarboxylic acids can participate in various chemical reactions due to the reactivity of the cyclopropane ring and the influence of the fluorine atom. For example, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and reacted with pyrrolidine and piperidine to yield products with potential antibacterial activity . The reactivity of these compounds underscores the potential of fluorinated cyclopropanecarboxylic acids in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropanecarboxylic acids are influenced by the presence of the fluorine atom and the cyclopropane ring. The inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests demonstrated different host-guest stoichiometries and hydrogen bonding patterns, indicating the role of molecular geometry in determining physical properties . Additionally, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcased the ability to modify the cyclopropane core to yield compounds with specific properties .
Scientific Research Applications
Alzheimer's Disease Research
1-(3-Fluorophenyl)cyclopropanecarboxylic acid derivatives have been studied for their potential in treating Alzheimer's disease. A specific compound, CHF5074, a γ-secretase modulator, showed promise in attenuating brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease. This suggests a potential application in the treatment or management of Alzheimer's disease (Imbimbo et al., 2009).
Molecular Structure Studies
The molecular structure and conformation of related cyclopropanecarboxylic acid compounds have been extensively studied. For instance, research on the structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid provides valuable insights into the structural properties of these compounds, which can be critical for understanding their reactivity and potential applications (Korp, Bernal, & Fuchs, 1983).
Synthetic Method Development
Research into the synthesis of related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcases the development of efficient synthetic methods for compounds containing the cyclopropanecarboxylic acid moiety. These methods can be crucial for the large-scale production of pharmaceuticals and other chemicals (Zhou et al., 2021).
Quantum Chemical Studies
The compound has also been a subject of quantum chemical studies, like the investigation of the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid. This research enhances our understanding of the molecular dynamics and interactions at a quantum level, which is vital for predicting the behavior of these compounds in various applications (Møllendal, Leonov, & de Meijere, 2005).
Biological Activity Exploration
The search for biologically active compounds in derivatives of cyclopropanecarboxylic acid, including those with fluorophenyl groups, is a notable area of research. These studies explore the potential of these compounds in various biological applications, such as antimicrobial activity, which could lead to the development of new pharmaceuticals (Issayeva et al., 2019).
X-ray Diffraction Studies
The structure and absolute configuration of similar compounds, like (R)-(+)-1-fluoro-2,2-diphenylclopropanecarboxylic acid, have been determined through X-ray diffraction methods. These studies are crucial for accurately determining the three-dimensional structure of molecules, which is essential for understanding their chemical behavior and potential applications (Ries & Bernal, 1985).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
1-(3-fluorophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPJQWSINWAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424422 | |
Record name | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
248588-33-2 | |
Record name | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.